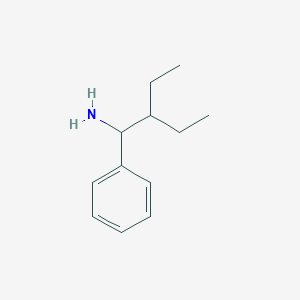

(1-Amino-2-ethylbutyl)benzene

Description

(1-Amino-2-ethylbutyl)benzene is a benzene derivative characterized by an amino group (-NH₂) at position 1 and a branched 2-ethylbutyl chain at position 2 of the aromatic ring. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the alkyl chain and reactivity from the amino group. The amino group enables participation in condensation and electrophilic substitution reactions, while the ethylbutyl chain may influence solubility and biological activity .

Properties

IUPAC Name |

2-ethyl-1-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-10(4-2)12(13)11-8-6-5-7-9-11/h5-10,12H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTUEYIAFUBWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2-ethylbutyl)benzene typically involves the alkylation of benzene followed by amination. One common method is the Friedel-Crafts alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product, 2-ethylbutylbenzene, is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2-ethylbutyl)benzene undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, secondary or tertiary amines, and various substituted benzene compounds .

Scientific Research Applications

(1-Amino-2-ethylbutyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to certain bioactive compounds.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins

Mechanism of Action

The mechanism of action of (1-Amino-2-ethylbutyl)benzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ethylbutyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

- 1-Ethyl-2-methylbenzene (CAS 611-14-3) : A toluene derivative with ethyl and methyl substituents .

- 2-Ethylaniline: Features an amino group and shorter ethyl chain.

- 4-Ethyl-1,3-benzenediol (CAS 2896-60-8) : A diol-substituted benzene with an ethyl group .

The target compound differs in its combination of a primary amino group and a longer, branched alkyl chain (2-ethylbutyl), which may increase steric hindrance and hydrophobicity compared to simpler derivatives.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | CAS Number | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|

| (1-Amino-2-ethylbutyl)benzene | ~177.3* | N/A | Low (alkyl dominance) | ~3.2* |

| 1-Ethyl-2-methylbenzene | 134.22 | 611-14-3 | Insoluble | 3.5 |

| 2-Ethylaniline | 121.18 | 578-54-1 | Slightly soluble | 1.8 |

| 4-Ethyl-1,3-benzenediol | 152.19 | 2896-60-8 | Moderate | 1.5 |

*Estimated based on structural analogs .

The amino group in this compound enhances polarity relative to non-amino analogs like 1-ethyl-2-methylbenzene, but the extended alkyl chain reduces water solubility. Its LogP value likely exceeds that of 2-ethylaniline due to increased lipophilicity.

Research Findings

Synthetic Flexibility: The amino group enables nucleophilic reactions, distinguishing it from non-amino analogs. For example, it may undergo diazotization or form Schiff bases, unlike 1-ethyl-2-methylbenzene .

Toxicity Profile: Amino-aromatic compounds often exhibit higher toxicity than purely alkyl-substituted benzenes. However, the ethylbutyl chain may reduce acute toxicity by limiting solubility and bioavailability .

Biological Activity

(1-Amino-2-ethylbutyl)benzene, a compound with the CAS number 6668-28-6, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its amino group attached to an ethylbutyl side chain and a benzene ring. Its molecular formula is , and it exhibits properties typical of aromatic amines, including the ability to participate in various chemical reactions such as oxidation and substitution.

The biological activity of this compound is primarily attributed to its structural features:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.

- Hydrophobic Interactions : The ethylbutyl chain enhances the compound’s binding affinity to hydrophobic pockets in proteins or enzymes, modulating their activity.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains. The potential for this compound to act as an antimicrobial agent is under investigation, with preliminary studies suggesting efficacy against Gram-positive bacteria.

- Anticancer Potential : Studies have explored the compound's ability to induce apoptosis in cancer cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .

- Toxicological Studies : Investigations into the toxicological profile of this compound reveal that it may exhibit cytotoxic effects at high concentrations, necessitating further research into safe dosage levels for therapeutic applications .

Case Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies showed that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. These results highlight its potential as a lead compound in anticancer drug development.

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.